D-Ribose-2-13C

Descripción

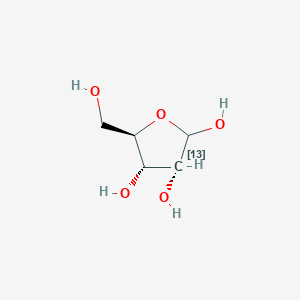

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3R,4S,5R)-5-(hydroxymethyl)(313C)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-VTUWIFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([13C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583535 | |

| Record name | D-(2-~13~C)Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83379-40-2 | |

| Record name | D-(2-~13~C)Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Enrichment Methodologies for D Ribose 2 13c

Chemo-Enzymatic Synthesis Pathways for ¹³C-Labeled D-Ribose Isotopomers

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules like isotopically labeled sugars. nih.govresearchgate.net This approach is particularly advantageous for preparing ¹³C-labeled D-ribose isotopomers, as it allows for strategic placement of the isotope with high efficiency and yield. nih.govnih.gov

The general strategy often involves enzymes from central metabolic routes, such as the pentose (B10789219) phosphate (B84403) pathway. nih.govmit.edu These enzymatic reactions can be combined in specific sequences to produce a wide array of the 32 possible ¹³C-labeled D-ribose isotopomers. nih.govtandfonline.com A common chemo-enzymatic route begins with a chemically synthesized, isotopically labeled precursor which is then enzymatically converted into the desired ribose isotopomer. nih.gov For instance, enzymes like ribokinase are used to phosphorylate D-ribose at the C5 position, a key step for its subsequent use in nucleotide synthesis. researchgate.netnsf.govecmdb.ca By starting with a specifically labeled D-ribose, the isotopic label is carried through the synthetic pathway.

These methods offer significant advantages over relying solely on cellular biosynthesis in microorganisms, as they direct the expensive labeled starting material more efficiently into the final product, resulting in substantially higher yields. mit.edu The combination of chemical and enzymatic steps provides access to labeling patterns that would otherwise be difficult or impossible to achieve. nih.gov

Strategies for Atom-Specific ¹³C Enrichment at the C2 Position

Achieving atom-specific ¹³C enrichment at the C2 position of D-ribose is critical for specific NMR applications, such as studying ribose conformational dynamics. oup.comacs.org This selective labeling eliminates the complexity caused by ¹³C-¹³C spin-spin couplings that occur in uniformly labeled molecules, thereby simplifying spectra. oup.comnih.gov

The synthesis of D-Ribose-2-¹³C can be accomplished by growing specific strains of E. coli, which are deficient in certain metabolic pathways, on a medium containing a ¹³C-labeled carbon source like 2-¹³C-glycerol. nih.gov For example, using an E. coli strain deficient in glucose-6-phosphate dehydrogenase from the pentose phosphate pathway directs the flow of carbon isotopes, resulting in specific labeling patterns on the ribose ring. nih.gov

Another powerful strategy involves enzymatic synthesis using specific ¹³C-labeled precursors. For instance, D-Ribose-2-¹³C can be produced using enzymes that catalyze the formation of the ribose skeleton from smaller, labeled building blocks. While the literature extensively covers the synthesis of D-Ribose-1-¹³C and D-Ribose-5-¹³C, the direct enzymatic assembly leading to specific C2 labeling is a key strategy for targeted NMR studies. oup.comru.nl The resulting D-Ribose-2-¹³C serves as a crucial precursor for the synthesis of ribonucleotides specifically labeled at the C2' position. oup.com

Table 1: Comparison of Synthesis Strategies for Labeled Ribose

| Method | Key Enzymes/Strains | ¹³C-Labeled Precursor | Primary Labeled Positions | Reference |

|---|---|---|---|---|

| Metabolic Labeling in E. coli | E. coli K10 strain (deficient in glucose-6-phosphate dehydrogenase) | 2-¹³C-glycerol | Pyrimidine (B1678525) C5/C6; reduced labeling at Purine (B94841) C2/C8 and Ribose C1'/C3'/C5' | nih.gov |

| Metabolic Labeling in E. coli | E. coli DL323 strain (deficient in TCA cycle) | ¹³C-1,3-glycerol | Ribose C1', C2', C3', C5'; Purine C2, C8 | nih.gov |

| Chemo-Enzymatic Synthesis | Ribokinase, Phosphopentomutase, Phosphoribosyl Pyrophosphate Synthetase | Position-specific labeled D-Ribose (e.g., D-Ribose-1-¹³C) | Site-specific, corresponding to the input ribose label (e.g., Ribose C1') | oup.comnsf.govbenthamopen.com |

Incorporation of D-Ribose-2-¹³C into Downstream Labeled Biomolecules

The primary application of D-Ribose-2-¹³C is its use as a building block for the synthesis of more complex, isotopically labeled biomolecules, most notably ribonucleotides and RNA for NMR studies. nih.govoup.com The ability to introduce a label at the C2' position of the ribose moiety is invaluable for resolving spectral overlap and assigning resonances in large RNA molecules. oup.commit.edu

The synthetic process begins with the enzymatic conversion of D-Ribose-2-¹³C into ribonucleoside triphosphates (rNTPs). A common one-pot enzymatic approach utilizes a series of enzymes to first phosphorylate the ribose and then couple it to a nucleobase (which can also be isotopically labeled). oup.comnsf.gov The key steps are:

Phosphorylation: Ribokinase (RK) phosphorylates D-ribose at the C5 position. researchgate.netecmdb.ca

Pyrophosphorylation: Phosphoribosyl pyrophosphate synthetase (PRPPS) converts the resulting ribose-5-phosphate (B1218738) into 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP). researchgate.netnsf.gov

Coupling: A specific phosphoribosyltransferase, such as adenine (B156593) phosphoribosyltransferase (APRT), couples the PRPP to a nucleobase (e.g., adenine) to form a nucleoside monophosphate. researchgate.netnsf.gov

Final Phosphorylation: Kinases then convert the monophosphate into the biologically active triphosphate (e.g., ATP). researchgate.net

Once the rNTPs labeled at the ribose C2' position are synthesized, they can be used in in vitro transcription reactions with enzymes like T7 RNA polymerase to produce RNA molecules of a desired sequence. nih.govmit.edu This strategy allows researchers to create RNA where specific nucleotide types (e.g., all adenosines and uracils) contain the C2'-¹³C label, while others might be labeled at a different position (e.g., C1') or remain unlabeled. oup.com This "alternative labeling" approach significantly reduces spectral crowding and facilitates the unambiguous assignment of NMR signals, which is essential for determining the three-dimensional structure and dynamics of complex RNA molecules. oup.com

Table 2: Examples of Biomolecules Synthesized from Labeled D-Ribose

| Starting Labeled Ribose | Intermediate | Final Labeled Biomolecule | Application | Reference |

|---|---|---|---|---|

| D-Ribose-2-¹³C | [2'-¹³C]-ATP, [2'-¹³C]-UTP | RNA with ¹³C label at A(C2'), U(C2') | NMR structural analysis, resonance assignment | oup.com |

| D-Ribose-1-¹³C | [1'-¹³C]-GTP, [1'-¹³C]-CTP | RNA with ¹³C label at G(C1'), C(C1') | NMR structural analysis, resonance assignment | oup.com |

| ¹³C-glucose (via metabolic pathways) | ¹³C, ¹⁵N-ATP | ¹³C, ¹⁵N-Poly(ADP-ribose) (PAR) | Multidimensional NMR spectroscopy of PAR | acs.org |

| Specifically deuterated D-ribose | Deuterated NTPs (ATP, GTP, CTP, UTP) | Specifically deuterated RNA | Probing RNA cleavage mechanisms, reducing NMR spectral complexity | scienceopen.com |

Advanced Analytical Approaches in D Ribose 2 13c Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying ¹³C-labeled compounds, offering unparalleled insights into the structure and dynamics of molecules in solution. nih.gov

¹³C NMR Spectroscopy in Elucidating D-Ribose Ring Conformations and Dynamics

¹³C NMR spectroscopy is instrumental in characterizing the conformational equilibrium of the D-ribose ring. In solution, D-ribose exists as a mixture of four primary isomers: α-D-ribopyranose, β-D-ribopyranose, α-D-ribofuranose, and β-D-ribofuranose. researchgate.net The introduction of a ¹³C label, such as at the C2 position, enhances the NMR signal, allowing for more precise determination of the relative populations of these conformers. unimo.it

Furthermore, ¹³C NMR relaxation studies, which measure the time it takes for nuclear spins to return to equilibrium, provide information on the flexibility and internal motions of the ribose ring. nih.govoup.comnih.gov For example, differences in NT1 values (spin-lattice relaxation times) for the carbons in the deoxyribose ring have been interpreted in terms of the rapid puckering motion of the C2' position. nih.govoup.comnih.gov

Table 1: Isomer Populations of D-Ribose in Solution as Determined by ¹³C NMR Data adapted from studies on [1-¹³C]ribose and are representative of the general isomeric distribution.

| Isomer | Reported Chemical Shift (ppm) | Relative Population (%) |

| α-D-ribopyranose | 95.1 | 20 |

| β-D-ribopyranose | 95.4 | 60 |

| α-D-ribofuranose | 97.8 | 7 |

| β-D-ribofuranose | 102.5 | 13 |

Multidimensional Heteronuclear NMR for Oligonucleotide and Ribonucleotide Characterization

The use of D-ribose-2-¹³C and other selectively labeled ribose isotopomers is crucial for the structural analysis of larger, more complex biomolecules like oligonucleotides and ribonucleotides via multidimensional heteronuclear NMR. nih.govtandfonline.com These advanced NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), correlate the chemical shifts of ¹³C nuclei with those of attached protons (¹H), resolving spectral overlap that would otherwise make analysis impossible. nih.govoup.com

Site-specific labeling of the ribose moiety within an RNA molecule simplifies crowded spectral regions, enabling the assignment of specific resonances to individual nuclei in the polymer chain. nih.govmit.edu This is a prerequisite for determining the three-dimensional structure and studying the dynamics of RNA. acs.orgmdpi.com For example, a labeling strategy using D-ribose-2-¹³C coupled to a ¹³C-labeled base allows for the use of isotope-filtered NOESY experiments, which are instrumental in the logical and rapid assignment of RNA resonances. oup.com Such approaches have been successfully applied to investigate the dynamics of biologically significant RNA molecules, including the HIV-1 transactivation response element (TAR). acs.orgscispace.com

The development of chemo-enzymatic methods has made it possible to synthesize a wide variety of ¹³C-labeled D-ribose isotopomers, which can then be incorporated into ribonucleosides and subsequently into RNA. nih.govtandfonline.com

Investigation of Ribose-Ion and Ribose-Biomolecule Interactions via ¹H and ¹³C NMR

¹H and ¹³C NMR spectroscopy are sensitive methods for studying the non-covalent interactions between D-ribose and various ions or biomolecules. The chemical shifts of both proton and carbon nuclei can change upon interaction, providing information about the binding sites and the nature of the interaction. researchgate.netnih.gov

Studies on the interaction of D-ribose with alkali halides have shown that cations primarily interact with the hydroxyl-rich region of the sugar (C1 to C4), while anions interact with the CH₂ group at the C5 position. researchgate.netnih.gov These interactions can cause a polarization within the sugar molecule and influence the relative populations of its isomers. researchgate.netnih.gov The effect of anions on the ¹³C signals is generally weaker than that of cations, but still observable. nih.govscispace.com

Similarly, the interaction of D-ribose with polyatomic anions like borate (B1201080) has been investigated. rsc.org NMR studies confirmed that borate can stabilize the furanose form of ribose, which is the isomer found in RNA, even at relatively low pH and high temperatures. researchgate.netrsc.org This has implications for understanding the prebiotic synthesis of RNA. Divalent cations, in turn, can influence the equilibrium of these ribose-borate species. researchgate.net

Mass Spectrometry (MS)-Based Techniques for Isotopic Labeling Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When coupled with isotopic labeling, MS becomes a powerful tool for tracing metabolic pathways and quantifying metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in metabolomics for the analysis of volatile and thermally stable compounds. oup.com For the analysis of non-volatile molecules like sugars, a derivatization step is required to make them amenable to gas chromatography. nih.govacs.org

In studies involving D-ribose-2-¹³C, GC-MS is used to track the incorporation and distribution of the ¹³C label into various metabolic products. nih.govsci-hub.se This approach, known as ¹³C metabolic flux analysis (¹³C-MFA), is a cornerstone for quantitatively understanding cellular metabolism. sci-hub.secreative-proteomics.com By feeding cells a ¹³C-labeled substrate like [1,2-¹³C₂]-glucose, researchers can measure the isotopic labeling patterns in metabolites such as RNA-bound ribose. nih.govresearchgate.net The mass spectrum of the derivatized ribose will show a distribution of isotopologues (molecules that differ only in their isotopic composition), which can be used to deduce the activity of different metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govresearchgate.net

For instance, measuring the isotopic labeling of ribose derived from RNA provides crucial information for quantifying the net and exchange fluxes in the PPP. nih.gov This has been demonstrated in model organisms like E. coli and Chinese Hamster Ovary (CHO) cells. nih.gov

Table 2: Common Derivatization Methods for GC-MS Analysis of Sugars

| Derivatization Method | Description |

| Aldonitrile Acetate/Propionate | A two-step process involving oximation followed by acylation. It produces a single peak for each sugar, simplifying the chromatogram. nih.govacs.org |

| Tert-butyldimethylsilyl (TBDMS) | Forms silyl (B83357) ethers with hydroxyl groups, increasing volatility. This method is commonly used for amino acids and intracellular metabolites. nih.gov |

| Peracetylation | Acetylates all hydroxyl groups. acs.org |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Metabolome Analysis

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a key technology for comprehensive metabolome analysis, offering high sensitivity and mass resolution without the need for derivatization. nih.gov This is particularly advantageous for analyzing polar and thermally labile compounds like sugar phosphates. researchgate.net

LC-HRMS can simultaneously quantify hundreds to thousands of metabolites and their isotope-labeled forms from a single sample. nih.govnih.gov When cells are cultured with a ¹³C-labeled substrate, LC-HRMS can track the incorporation of the label into a wide array of metabolites, including those involved in nucleotide metabolism. nih.govnih.gov For example, by using ¹³C-glucose as a tracer, researchers have identified isotopologue enrichment in dNTPs, corresponding to the ribose moiety synthesized via the pentose phosphate pathway. nih.gov

The combination of hydrophilic interaction liquid chromatography (HILIC) with HRMS is particularly effective for separating and analyzing highly polar metabolites. nih.govresearchgate.net This approach has been used to quantify mixtures of carbohydrates, including ribose, and to track their consumption by microorganisms. researchgate.net Furthermore, chemical isotope labeling strategies, where metabolites are tagged with ¹²C- or ¹³C-reagents prior to LC-MS analysis, can enhance the coverage and quantitative accuracy of metabolomic profiling. acs.org

Fragmentation Studies of Labeled Ribose Derivatives using MALDI-TOF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the characterization of biomolecules, including isotopically labeled carbohydrates like D-Ribose-2-13C. spectroscopyonline.com In these studies, the labeled ribose derivatives are co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. usp.br The resulting ions are then accelerated in an electric field and their mass-to-charge ratio (m/z) is determined by their time of flight to the detector.

The primary application of MALDI-TOF MS in the context of labeled ribose derivatives often involves relative quantification and the elucidation of fragmentation pathways. By comparing the mass spectra of labeled and unlabeled compounds, researchers can gain insights into the structure and behavior of these molecules.

Research Findings from Fragmentation Studies

Studies involving isotopically labeled sugars, including derivatives of pentoses like ribose, have demonstrated the utility of MALDI-TOF MS in tracking metabolic pathways and understanding complex biological systems. While specific fragmentation data for this compound is not extensively detailed in the provided results, the principles can be inferred from studies on similar labeled carbohydrates.

In a typical MALDI-TOF MS experiment, the fragmentation of a labeled ribose derivative would be initiated by the laser-induced desorption/ionization process. The resulting mass spectrum would show a parent ion corresponding to the intact labeled molecule, as well as several fragment ions resulting from the cleavage of specific bonds. The mass difference between the parent ion and the fragment ions allows for the identification of the lost neutral fragments.

For this compound, the presence of the 13C label at the C2 position would result in a +1 Da mass shift for any fragment ion that retains this carbon atom compared to its unlabeled counterpart. This isotopic signature is crucial for tracing the fate of the C2 carbon during fragmentation.

Common fragmentation pathways for pentoses in the gas phase, often initiated by dehydration, involve the loss of water molecules. nih.gov The initial protonated pentose is often unstable and readily loses a water molecule to form a dehydrated ion. nih.gov Further fragmentation can occur through cross-ring cleavages. acs.org

Illustrative Fragmentation Data

The following table illustrates the expected key ions in a hypothetical MALDI-TOF MS fragmentation study of a sodiated this compound derivative compared to its unlabeled form. The specific fragments and their relative abundances would depend on the experimental conditions and the specific derivative used.

| Ion Description | Unlabeled D-Ribose (m/z) | This compound (m/z) | Mass Shift (Da) | Inferred Neutral Loss |

|---|---|---|---|---|

| [M+Na]+ (Sodiated Molecule) | 173.0 | 174.0 | +1 | - |

| [M+Na - H2O]+ | 155.0 | 156.0 | +1 | H2O |

| [M+Na - 2H2O]+ | 137.0 | 138.0 | +1 | 2H2O |

| Hypothetical Cross-Ring Cleavage Fragment (retaining C1-C3) | Variable | Variable + 1 | +1 | Variable |

This table is a hypothetical representation based on general fragmentation principles of pentoses. Actual observed m/z values may vary based on the specific derivative and experimental conditions.

Metabolic Flux Analysis Mfa Utilizing D Ribose 2 13c

Foundational Principles and Methodological Considerations in ¹³C-MFA

¹³C-Metabolic Flux Analysis is a cornerstone technique for the quantitative study of in vivo metabolic reaction rates, or fluxes. frontiersin.orgnih.gov The methodology involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. springernature.com As the cells metabolize this tracer, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the specific distribution of these heavy isotopes in metabolites—typically amino acids, RNA/glycogen components, or other intermediates—and applying computational modeling, it is possible to deduce the rates of the intracellular reactions that produced these labeling patterns. aiche.orgresearchgate.netnih.govyoutube.com

The general workflow of a ¹³C-MFA study encompasses several key stages:

Experimental Design : Selection of the optimal isotopic tracer(s) to resolve the fluxes of interest. springernature.com

Tracer Experiment : Culturing cells under a metabolic steady state with the ¹³C-labeled substrate.

Isotopic Labeling Measurement : Analysis of the mass isotopomer distributions in metabolites, commonly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR). nih.gov

Flux Estimation : Using a computational model of the cell's metabolic network to estimate the flux distribution that best explains the measured labeling data.

Statistical Analysis : Evaluating the goodness-of-fit of the model and calculating confidence intervals for the estimated fluxes to ensure statistical robustness. springernature.com

The success of a ¹³C-MFA study is critically dependent on the initial experimental design, particularly the choice of the isotopic tracer. The goal is to select a tracer that maximizes the information content of the labeling data, thereby increasing the precision of the estimated fluxes. frontiersin.orgresearchgate.net In silico (computer-based) simulations are essential for this optimization process. nih.govresearchgate.net Researchers use metabolic models to predict the labeling patterns that would result from various candidate tracers under different hypothetical flux scenarios.

Tracers are evaluated based on their ability to resolve specific fluxes or pathways. For instance, while [1,2-¹³C₂]glucose is widely recognized for its effectiveness in resolving fluxes around the upper parts of central carbon metabolism, including glycolysis and the PPP, other tracers may be superior for analyzing the TCA cycle. physiology.orgnih.govresearchgate.net The optimal design for an experiment utilizing D-Ribose-2-13C would involve a similar computational evaluation. By simulating the flow of the 2-¹³C label through the known reactions of the non-oxidative PPP, researchers can predict which downstream metabolite labeling patterns will be most sensitive to changes in PPP fluxes, thus ensuring the experiment is designed for maximal flux resolution.

While a single tracer can be informative, its ability to resolve all fluxes in a complex metabolic network is often limited. nih.gov Parallel labeling experiments (PLEs) have become a gold standard for achieving high-resolution flux maps. nih.govnih.govfao.org This strategy involves conducting multiple, separate cell culture experiments under identical conditions, with the only difference being the ¹³C tracer supplied. nih.govbiorxiv.org The data from all experiments are then simultaneously fitted to a single flux model, leveraging the complementary information provided by each tracer to constrain the solution space and significantly improve the precision of the estimated fluxes. nih.gov

A hypothetical parallel labeling experiment designed to precisely quantify PPP fluxes could involve two separate cultures:

Culture 1: Fed with this compound to directly probe the non-oxidative PPP.

Culture 2: Fed with a common glucose tracer, such as [1,2-¹³C₂]glucose, to provide information on glycolysis and the oxidative PPP.

By combining the labeling data from RNA-derived ribose from the first experiment with amino acid labeling data from the second, a more comprehensive and robust flux map of the entire central carbon metabolism can be obtained. This approach allows for a more rigorous validation of the metabolic network model and enhances the accuracy of flux quantification. nih.govfao.org

At the core of ¹³C-MFA is a computational model that mathematically describes the metabolic network. This model includes the stoichiometry of all relevant biochemical reactions and the specific carbon atom transitions for each reaction. frontiersin.org The process of flux estimation involves an optimization algorithm that seeks to minimize the difference between the experimentally measured mass isotopomer distributions and the distributions predicted by the model. researchgate.net

Once a best-fit flux map is obtained, rigorous statistical validation is crucial to ensure the reliability of the results. A goodness-of-fit test, such as the chi-squared (χ²) test, is used to assess whether the model provides a statistically acceptable fit to the experimental data. nih.gov This step is vital for model validation, as a poor fit may indicate that the metabolic network model is incomplete or incorrect. Following a successful fit, confidence intervals are calculated for each estimated flux, providing a quantitative measure of their precision. A narrow confidence interval indicates that the flux is well-determined by the data, while a wide interval suggests that the flux is poorly resolved.

Dissecting Central Carbon Metabolism with this compound as a Tracer

This compound is uniquely suited for investigating the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway. When cells absorb this tracer, it is phosphorylated to form Ribose-5-Phosphate (B1218738) (R5P) with the ¹³C label at the second carbon position (2-¹³C-R5P). R5P is a central node in the PPP, serving as a precursor for nucleotide synthesis and as a substrate for the reversible transketolase and transaldolase reactions. nih.gov

The non-oxidative PPP consists of a series of carbon-shuffling reactions that interconvert five-carbon sugars (like R5P) with three-, four-, six-, and seven-carbon sugar phosphates. libretexts.org The key enzymes are transketolase (TKT) and transaldolase (TAL). By tracing the fate of the ¹³C label from 2-¹³C-R5P, it is possible to quantify the activity of these enzymes and the directionality of flux through this pathway.

When 2-¹³C-R5P enters the non-oxidative PPP, the label is transferred to other intermediates. For example, the TKT reaction transfers a two-carbon unit from a ketose to an aldose. The specific redistribution of the ¹³C label into metabolites like Fructose-6-Phosphate (B1210287) (F6P) and Glyceraldehyde-3-Phosphate (G3P) is directly dependent on the relative fluxes through the TKT and TAL reactions. By measuring the mass isotopomer distributions of these sugar phosphates, researchers can calculate precise flux ratios at these key metabolic nodes. Furthermore, measuring the labeling of ribose moieties isolated from cellular RNA provides a direct measurement of the isotopic enrichment of the R5P pool, which is a critical parameter for flux calculations. aiche.orgnih.gov

| Reactant(s) | Labeled Position(s) | Enzyme | Product(s) | Resulting Labeled Position(s) |

|---|---|---|---|---|

| Ribose-5-P + Xylulose-5-P | C2 of R5P | Transketolase (TKT) | Sedoheptulose-7-P + Glyceraldehyde-3-P | C4 of S7P |

| Sedoheptulose-7-P + Glyceraldehyde-3-P | C4 of S7P | Transaldolase (TAL) | Fructose-6-P + Erythrose-4-P | C3 of F6P |

| Erythrose-4-P + Xylulose-5-P | C3 of E4P (from F6P) | Transketolase (TKT) | Fructose-6-P + Glyceraldehyde-3-P | C5 of F6P |

Note: This table illustrates simplified, primary labeling transitions. Actual cellular labeling patterns will be a mixture resulting from the interaction of the tracer with unlabeled endogenous pools.

The PPP and glycolysis are tightly interconnected, with the non-oxidative PPP feeding directly into glycolysis via the intermediates F6P and G3P. libretexts.orgresearchgate.net The use of this compound allows for the direct quantification of this carbon redistribution. As the ¹³C label from the ribose tracer is incorporated into F6P and G3P through PPP reactions, it subsequently appears in downstream glycolytic metabolites such as 3-Phosphoglycerate (3PG), pyruvate (B1213749), and lactate.

The specific labeling pattern observed in these glycolytic products provides a quantitative measure of the flux returning from the PPP to glycolysis. This is crucial for understanding how cells balance the need for NADPH and nucleotide precursors (produced by the PPP) with the need for ATP and biosynthetic precursors derived from glycolysis. For example, under conditions of high demand for nucleotide synthesis, more ribose would be withdrawn from the PPP, and less carbon would be recycled back to glycolysis. Conversely, under conditions of high oxidative stress, flux through the oxidative PPP increases to produce NADPH, and the resulting excess pentoses are funneled back into glycolysis via the non-oxidative branch. nih.gov An MFA study using this compound could precisely quantify these shifts in carbon redistribution in response to different cellular states.

| Metabolic Scenario | Dominant Flux Direction | Key Metabolite Measured | Predicted Labeling Outcome | Interpretation |

|---|---|---|---|---|

| High Nucleotide Demand | Withdrawal of R5P for biosynthesis | 3-Phosphoglycerate (3PG) | Low ¹³C enrichment | Most of the labeled ribose is used for nucleotide synthesis, with minimal carbon return to glycolysis. |

| High NADPH Demand (Oxidative Stress) | High flux from PPP to Glycolysis | 3-Phosphoglycerate (3PG) | High ¹³C enrichment | Excess pentose phosphates from the oxidative PPP are recycled back into glycolysis, increasing the labeled fraction of glycolytic intermediates. |

| Balanced Growth | Moderate bidirectional flux | Fructose-6-Phosphate (F6P) | Mixed ¹³C isotopomers (e.g., M+1) | The labeling pattern in F6P reflects the relative activities of transketolase and transaldolase, indicating the steady-state balance between the pathways. |

Tracing TCA Cycle Intermediates and Anaplerotic/Cataplerotic Fluxes

The use of this compound offers a unique window into the activity of the tricarboxylic acid (TCA) cycle and the associated anaplerotic and cataplerotic fluxes, which are critical for maintaining cellular energy homeostasis and providing precursors for biosynthesis. When cells are supplied with this compound, it is first phosphorylated to ribose-5-phosphate-2-¹³C and enters the pentose phosphate pathway. Through the non-oxidative branch of the PPP, the ¹³C label can be transferred to intermediates of glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate.

These labeled glycolytic intermediates can then enter the TCA cycle. For instance, labeled glyceraldehyde-3-phosphate is converted to pyruvate, which can then be carboxylated to form oxaloacetate (an anaplerotic reaction) or decarboxylated to form acetyl-CoA. The entry of this ¹³C-labeled acetyl-CoA into the TCA cycle leads to the labeling of citrate (B86180), and subsequently other TCA cycle intermediates. By analyzing the specific isotopic enrichment patterns (isotopologues) of these intermediates using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the relative contributions of different pathways to the TCA cycle pool can be determined.

The position of the label from this compound is particularly informative. For example, its journey through the non-oxidative PPP and glycolysis can result in specific labeling patterns in pyruvate and acetyl-CoA, which in turn generate distinct isotopologues in TCA cycle intermediates. This allows for the deconvolution of fluxes, such as the rate of pyruvate carboxylase activity (anaplerosis) versus the rate of pyruvate dehydrogenase activity. Furthermore, the outflow of labeled intermediates from the TCA cycle for biosynthetic purposes (cataplerosis), such as the use of citrate for fatty acid synthesis or α-ketoglutarate for amino acid synthesis, can also be traced and quantified.

Table 1: Theoretical Isotopologue Distribution in TCA Cycle Intermediates from this compound

| Metabolite | Predicted Labeled Position(s) from this compound | Primary Pathway of Label Incorporation |

| Pyruvate | C1 or C2 | Non-oxidative Pentose Phosphate Pathway -> Glycolysis |

| Acetyl-CoA | C1 | Pyruvate Dehydrogenase Complex |

| Citrate | C2, C4 | Condensation of Acetyl-CoA and Oxaloacetate |

| α-Ketoglutarate | C3 | Isocitrate Dehydrogenase |

| Succinyl-CoA | C2 | α-Ketoglutarate Dehydrogenase Complex |

| Malate | C2, C3 | Fumarase, Malate Dehydrogenase |

| Oxaloacetate | C2, C3 | Malate Dehydrogenase |

This table presents a simplified theoretical distribution. Actual labeling patterns can be more complex due to metabolic cycling and exchange reactions.

Isotopic Tracing of Nucleotide and Nucleic Acid Biosynthesis

D-Ribose is a fundamental building block of nucleotides, the monomers of DNA and RNA. Therefore, this compound is an ideal tracer for studying the biosynthesis and turnover of these vital macromolecules.

De Novo Purine (B94841) and Pyrimidine (B1678525) Synthesis Pathways

In the de novo synthesis of purine and pyrimidine nucleotides, the ribose-5-phosphate (R5P) moiety is a core component. researchgate.netdavincilabs.com When cells are cultured with this compound, the labeled ribose is incorporated into phosphoribosyl pyrophosphate (PRPP), a key precursor for both pathways. researchgate.net

For purine synthesis, the purine ring is assembled directly onto the PRPP molecule. researchgate.net Thus, the resulting purine nucleotides, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), will contain a ¹³C-labeled ribose component. In pyrimidine synthesis, the pyrimidine ring is synthesized first and then attached to PRPP to form uridine (B1682114) monophosphate (UMP), which is a precursor to other pyrimidine nucleotides. In both cases, the incorporation of the 2-¹³C label from D-ribose into the final nucleotide product provides a direct measure of the rate of de novo synthesis.

By quantifying the rate of incorporation of ¹³C into the nucleotide pool over time, researchers can determine the flux through these biosynthetic pathways under various physiological or pathological conditions.

ATP Turnover and Cellular Bioenergetics

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its constant synthesis and consumption are central to cellular bioenergetics. D-Ribose is a core structural component of ATP. medchemexpress.comresearchgate.net Supplementation with D-ribose has been shown to enhance the recovery of ATP levels. wikipedia.orgnih.gov By supplying this compound, the rate of new ATP synthesis can be tracked. The ¹³C label will be present in the ribose moiety of newly synthesized ATP molecules.

Measuring the rate at which the ¹³C label is incorporated into the total ATP pool and the rate at which it is diluted provides a dynamic measure of ATP turnover. This information is critical for understanding the energetic state of the cell and how it responds to various stimuli, such as metabolic stress or drug treatments. Studies have shown that D-ribose supplementation can support mitochondrial energy production by accelerating ATP synthesis. nih.gov

DNA and RNA Precursor Synthesis and Dynamic Turnover

The synthesis of DNA and RNA involves the production of deoxyribonucleoside triphosphates (dNTPs) and ribonucleoside triphosphates (NTPs), respectively. The ribose component of these precursors is derived from the pentose phosphate pathway. By using this compound as a tracer, the synthesis rates of these precursors can be accurately measured.

The ¹³C label will be incorporated into the ribose moiety of NTPs and, following the action of ribonucleotide reductase, into the deoxyribose moiety of dNTPs. The subsequent incorporation of these labeled precursors into DNA and RNA allows for the study of the dynamic turnover of these nucleic acids. This is particularly important in understanding processes such as cell proliferation, DNA repair, and gene expression. By measuring the rate of ¹³C incorporation and decay in DNA and RNA, researchers can gain insights into the lifespan and stability of these molecules within the cell.

In Vivo and In Vitro Applications of this compound in Systems Biology

The application of this compound extends to both in vivo and in vitro studies within the broader field of systems biology, where the goal is to understand the complex interactions within a biological system.

Mammalian Cell Metabolic Reprogramming Studies

Metabolic reprogramming is a hallmark of many diseases, including cancer and metabolic disorders. researchgate.net Cancer cells, for example, exhibit altered glucose metabolism, often favoring glycolysis even in the presence of oxygen (the Warburg effect), and show increased flux through biosynthetic pathways to support rapid proliferation. This compound can be used as a tracer in cultured mammalian cells (in vitro) to investigate these metabolic shifts.

By analyzing the distribution of the ¹³C label throughout the metabolic network, researchers can identify which pathways are upregulated or downregulated in response to specific genetic mutations, drug treatments, or changes in the cellular microenvironment. For instance, an increased incorporation of the label into TCA cycle intermediates and nucleotides would indicate a shift towards anabolic processes.

Table 2: Application of this compound in a Hypothetical Cancer Cell Study

| Experimental Condition | Observed ¹³C Enrichment in Lactate | Observed ¹³C Enrichment in Ribose of ATP | Inferred Metabolic Reprogramming |

| Control (Normal Cells) | Low | Moderate | Balanced metabolism with reliance on oxidative phosphorylation. |

| Cancer Cells | High | High | Increased glycolytic flux and high demand for nucleotide biosynthesis to support proliferation. |

| Cancer Cells + Drug X | Moderate | Low | Drug X may inhibit the pentose phosphate pathway or nucleotide synthesis, leading to reduced proliferation. |

This table represents hypothetical data to illustrate the application of this compound in studying metabolic reprogramming.

These in vitro studies provide a controlled environment to dissect the molecular mechanisms of metabolic reprogramming. The insights gained from such studies can then be used to formulate hypotheses for in vivo investigations and to identify potential therapeutic targets.

Microbial Metabolic Engineering and Pathway Elucidation

In the field of microbial metabolic engineering, ¹³C-MFA is a cornerstone technique for understanding and optimizing the production of biofuels, biochemicals, and pharmaceuticals. mdpi.comnih.gov By using tracers like D-Ribose-2-¹³C, or more commonly, by analyzing the labeling patterns of ribose derived from ¹³C-labeled glucose, engineers can precisely map carbon flow through central metabolic pathways. nih.govnih.gov This is crucial for identifying metabolic bottlenecks, uncovering unknown pathways, and verifying the effects of genetic modifications. nih.govresearchgate.net

The Pentose Phosphate Pathway (PPP) is a key focus of these studies, as it is the primary route for synthesizing ribose-5-phosphate, the precursor for nucleotides and aromatic amino acids. nih.gov Measuring the isotopic labeling of RNA-bound ribose provides critical data for quantifying fluxes through the oxidative and non-oxidative branches of the PPP. nih.gov For instance, in studies involving Escherichia coli and Saccharomyces cerevisiae, ¹³C-MFA has been used to elucidate how different carbon sources or genetic alterations impact the flux distribution between glycolysis and the PPP. mdpi.comnih.gov

Detailed Research Findings: Research in S. cerevisiae has demonstrated the power of MFA in guiding engineering strategies. In one study, the goal was to enhance the production of 5-carbon sugar alcohols. By deleting the gene for transketolase, a key enzyme in the non-oxidative PPP, researchers caused the accumulation of intermediates. Subsequent ¹³C-MFA could be used to quantify the resulting redirection of carbon flux, validating the engineering strategy and identifying secondary pathways that became active. nih.gov

Similarly, studies in E. coli have used ¹³C-MFA to quantify the metabolic response to genetic knockouts. For example, analyzing an E. coli strain with a deleted tpiA gene (triosephosphate isomerase) revealed significant rerouting of carbon through the PPP and Entner-Doudoroff pathway. nih.gov The precise flux values obtained through these tracer experiments are essential for building and refining the computational models that predict the effects of further engineering efforts. nih.gov

| Metabolic Pathway | Reaction | Wild-Type Flux (Relative to Glucose Uptake) | Engineered Strain Flux (Relative to Glucose Uptake) | Fold Change |

|---|---|---|---|---|

| Glycolysis | Glucose-6-P → Fructose-6-P | 70% | 45% | -0.64 |

| Pentose Phosphate Pathway | Glucose-6-P → 6-P-Gluconolactone | 30% | 55% | +1.83 |

| TCA Cycle | Isocitrate → α-Ketoglutarate | 50% | 52% | +1.04 |

| Biomass Precursor | Ribose-5-P → Nucleotides | 15% | 25% | +1.67 |

Cancer Metabolism and Oncogenic Pathway Characterization

Cancer cells exhibit profoundly altered metabolism to support their rapid proliferation and survival. creative-proteomics.comnih.gov This reprogramming often involves increased glucose uptake and a redirection of metabolic pathways to favor biosynthesis. ¹³C-MFA, using tracers that label the ribose pool, is a critical tool for dissecting these cancer-specific metabolic phenotypes. isotope.commit.edu Ribose is a fundamental building block for nucleotides, which are required in large quantities for DNA and RNA synthesis in rapidly dividing tumor cells. researchgate.net Therefore, tracing the flow of carbon into the ribose pool provides direct insight into the proliferative activity of cancer cells. mit.edu

The Warburg effect, or aerobic glycolysis, is a hallmark of many cancers, but recent studies using stable isotope tracers have revealed that the story is more complex. creative-proteomics.com Cancer cells often exhibit high activity in the oxidative PPP to generate not only ribose-5-phosphate for nucleotide synthesis but also NADPH to counteract oxidative stress. mit.edu By feeding cancer cells ¹³C-labeled glucose and analyzing the resulting labeling pattern in RNA-ribose, researchers can quantify the flux through the oxidative PPP relative to glycolysis. nih.govresearchgate.net This information is invaluable for understanding how oncogenic signaling pathways, such as those driven by mutations in KRas or PI3K, rewire metabolism to promote tumorigenesis. researchgate.netelifesciences.org

Detailed Research Findings: Studies comparing different cancer cell lines or cancerous versus non-cancerous tissues have used ¹³C-MFA to identify specific metabolic vulnerabilities. For instance, an analysis of human lung cancer tissues using infused [U-¹³C]-glucose revealed significantly enhanced synthesis of metabolites derived from the PPP and glycolysis in tumor tissues compared to adjacent non-cancerous lung tissue. nih.gov In another study on pancreatic cancer cells, tracing with [1,2-¹³C₂]-D-glucose showed alterations in RNA ribose turnover upon treatment with deuterium-depleted water, suggesting an impact on nucleotide synthesis pathways. researchgate.net These findings highlight metabolic nodes that could be targeted for therapy. The ability to quantify flux changes in response to potential drugs allows for the characterization of their mechanism of action and the identification of biomarkers for treatment response. creative-proteomics.comresearchgate.net

| Metabolic Pathway | Flux Parameter | Normal Proliferative Cells (Relative Flux) | Cancer Cells (Relative Flux) | Implication |

|---|---|---|---|---|

| Glycolysis | Lactate Production | 1.0 | ~10.0 | Warburg Effect |

| Oxidative PPP | NADPH Production | 1.0 | ~3.5 | Redox Balance & Biosynthesis |

| Nucleotide Synthesis | Ribose-5-P Utilization | 1.0 | ~5.0 | Supports Rapid Cell Division |

| TCA Cycle | Glutamine Anaplerosis | 1.0 | ~4.0 | Biosynthetic Precursors |

Advanced Research Applications and Biological Insights from D Ribose 2 13c Tracing

Quantification of Cell Proliferation and DNA Synthesis Rates

The rate at which new DNA is synthesized is a direct indicator of cellular proliferation. Stable isotope tracers are a non-radioactive and non-toxic method for measuring these rates in vitro and in vivo. researchgate.nettandfonline.compnas.org When cells are supplied with a 13C-labeled precursor, the label is incorporated into the deoxyribose moiety of newly synthesized DNA. researchgate.net The enrichment of the 13C isotope in the DNA is then measured, typically by gas chromatography-mass spectrometry (GC-MS), to calculate the fractional synthetic rate (FSR) of DNA. pnas.orgnih.gov

D-Ribose-2-13C is a direct precursor for the ribose component of nucleotides, which are the building blocks of DNA and RNA. After being phosphorylated in the cell to ribose-5-phosphate (B1218738), the labeled ribose can be converted by ribonucleotide reductase into deoxyribose and subsequently incorporated into the DNA of dividing cells. By tracing the 13C label from this compound into the deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) components of DNA, researchers can quantify the contribution of the pentose (B10789219) phosphate (B84403) pathway (PPP) and salvage pathways to de novo nucleotide synthesis. pnas.orgnih.gov This method has been successfully used with other labeled precursors, like [U-13C6]glucose, to measure DNA synthesis rates in various cell types, including human fibroblasts and myocytes, where the FSR of DNA was found to closely match cell proliferation rates determined by cell counting. researchgate.netnih.gov

| Tracer Used | Cell/Tissue Type | Key Finding | Reference |

|---|---|---|---|

| [U-13C6]glucose, [15N]glycine | Human Fibroblasts & Myocytes | DNA fractional synthetic rate (FSR) closely matched cell proliferation rate. Pathway contributions (de novo vs. salvage) were cell-type dependent. | nih.gov |

| [6,6-2H2]Glc or [U-13C]Glc | Hepatocyte (HepG2) & Lymphocyte (H9) cell lines, Rat tissues, Human granulocytes | Demonstrated a method to measure DNA synthesis in vivo by comparing isotopic enrichment in deoxyadenosine (dA) to extracellular glucose. | pnas.org |

| [1-13C]-glycine | Human Hepatoma (Hep G2) cells | Established a method using labeled glycine (B1666218) incorporation into purines for monitoring DNA synthesis. | researchgate.net |

| 2H2O (Deuterated Water) | Rat cardiac & skeletal muscle, Human platelets | Developed a technique to measure mitochondrial DNA (mtDNA) synthesis in vivo, showing turnover in non-growing adult rats. | physiology.org |

Analysis of Endogenous CO2 Recycling in Biosynthetic Pathways

Recent studies using 13C-labeled glucose and glutamine have revealed that endogenous carbon dioxide (CO2), produced during metabolic processes like the TCA cycle, can be "recycled" or "fixed" back into biomass. nih.govbiorxiv.orgnih.gov This CO2 fixation, once thought to be negligible in non-photosynthetic organisms, is now understood to be a substantial contributor to the biosynthesis of key molecules, including purines and serine, particularly in vivo. nih.govbiorxiv.org For instance, 13CO2 generated from the metabolism of [U-13C]-glutamine can be incorporated into the purine (B94841) ring of adenosine (B11128), a process that is significant in tumors in vivo but not in cultured cells. biorxiv.orgbiorxiv.org

Using this compound provides a unique tool to dissect these pathways. Since de novo purine synthesis incorporates a CO2 molecule to form the C6 position of the purine ring, tracing experiments can distinguish between different carbon sources. biorxiv.org When this compound is used, the ribose moiety of the nucleotide is labeled at the C2' position. If recycled 13CO2 (from another labeled source) is also incorporated, a doubly labeled nucleotide would be detected. This allows for the precise quantification of the extent to which endogenous CO2 contributes to the purine pool relative to the carbon skeletons provided through the pentose phosphate pathway. This approach helps to correct metabolic models that might otherwise misinterpret the source of labeled carbon atoms in key biomolecules. nih.gov

Mechanistic Investigations of Glycation Pathways using Labeled Ribose

Glycation is a non-enzymatic reaction between a reducing sugar, like ribose, and the free amino groups of proteins, lipids, or nucleic acids. nih.govmdpi.com This process leads to the formation of unstable Schiff bases, which rearrange into more stable Amadori products. mdpi.com Over time, these products undergo further reactions to form irreversible structures known as advanced glycation end products (AGEs), which are implicated in aging and the pathology of diseases like diabetes and Alzheimer's. researchgate.netnih.gov D-ribose is a particularly potent glycating agent, reacting with proteins more rapidly than glucose. researchgate.netnih.gov

Isotopic labeling is a valuable technique for studying the mechanisms of glycation. nih.govresearchgate.net By using this compound, researchers can trace the attachment of the ribose molecule to a protein, such as human serum albumin or fibrinogen. mdpi.comresearchgate.net Mass spectrometry can then identify the specific lysine (B10760008) or arginine residues that have been modified and quantify the extent of glycation. nih.gov This "glycation isotopic labeling" approach allows for the differentiation between native (unlabeled) and newly glycated (13C-labeled) sites, providing a quantitative comparison of glycation states under different conditions. nih.govnih.gov Such studies are crucial for understanding the chemoselectivity of the glycation process and for identifying preferential targets of ribosylation-induced damage. researchgate.net

Understanding Cellular Energy Homeostasis and Mitochondrial Function

D-ribose is a central component of adenosine triphosphate (ATP), the primary energy currency of the cell. nutraingredients-usa.comnih.gov The synthesis of ATP requires a steady supply of D-ribose-5-phosphate, which is endogenously produced via the pentose phosphate pathway (PPP). nih.govnih.gov In conditions of high energy demand or metabolic stress, the PPP can be rate-limiting. nutraingredients-usa.com Supplemental D-ribose can bypass this bottleneck, entering the pathway directly to be converted into 5-phospho-D-ribose 1-pyrophosphate (PRPP), a key precursor for ATP synthesis. nih.govresearchgate.net This has been shown to enhance the recovery of ATP levels in cells with mitochondrial dysfunction. nih.govwikipedia.org

Tracing with this compound allows for a dynamic view of cellular energy metabolism. The 13C label can be tracked as it is incorporated into the ribose moiety of ATP, ADP, and AMP. mdpi.com This enables researchers to measure the rate of de novo nucleotide synthesis and the turnover of the entire adenine (B156593) nucleotide pool. By analyzing the isotopic enrichment in these energy-carrying molecules, it is possible to quantify the contribution of exogenous ribose to maintaining cellular energy homeostasis and to assess the efficiency of mitochondrial respiration and ATP production. nih.govresearchgate.net This approach is valuable for investigating conditions associated with impaired cellular bioenergetics, such as heart failure and chronic fatigue syndrome. nih.govresearchgate.net

Interrogation of Metabolic Mechanisms in Disease Models

Altered metabolism is a hallmark of many diseases, including cancer and neurodegenerative disorders. researchgate.netresearchgate.net Cancer cells, for example, often exhibit reprogrammed metabolic pathways to support rapid proliferation, including an upregulation of the pentose phosphate pathway to produce ribose for nucleotide synthesis. nih.gov In some diseases, metabolic disturbances are directly implicated in the pathology; for instance, D-ribose can induce the formation of AGEs that contribute to diabetic nephropathy and can trigger mitochondrial dysfunction and apoptosis implicated in Alzheimer's-like pathology. nih.govmdpi.com

Stable isotope tracing with this compound is a powerful method for probing these disease-specific metabolic alterations. mdpi.comnih.gov In cancer research, it can be used to trace how tumor cells utilize ribose, distinguishing between its use for proliferation (DNA/RNA synthesis) and energy production. nih.govelifesciences.org For example, tracing studies with [13C5]uridine in pancreatic cancer have confirmed that the ribose part of the molecule is used for synthesizing ATP and other essential molecules. mdpi.com In models of diabetic complications, this compound can precisely track how ribose contributes to the formation of pathogenic AGEs on specific proteins. nih.gov In neurodegenerative models, it can help elucidate how ribose-induced glycation and mitochondrial stress lead to cell death. mdpi.com These detailed metabolic insights are critical for understanding disease mechanisms and identifying potential therapeutic targets.

| Disease Model | Metabolic Process Investigated | Key Finding | Reference |

|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) | Uridine (B1682114) metabolism and utilization | Tracing with [13C5]uridine showed that uridine serves as a source for ribosylation of adenine and as an alternative energy source. | mdpi.com |

| Diabetic Nephropathy | AGEs/RAGE pathway activation | D-ribose administration induced AGEs accumulation, NLRP3 inflammasome activation, and glomerular injury in mice. | nih.gov |

| Alzheimer's Disease | Mitochondrial dysfunction and mitophagy | D-ribose was found to induce mitochondrial dysfunction and damage mitophagy, while berberine (B55584) could reverse these effects. | mdpi.com |

| Cancer (General) | Pentose Phosphate Pathway (PPP) and Glycolysis | Cancer cells exhibit rewired metabolism, including altered glycolysis and PPP activity, to support proliferation. | researchgate.netnih.gov |

Future Directions and Emerging Challenges in D Ribose 2 13c Research

Enhancing Precision and Minimizing Interference in Isotopic Measurements

The accuracy of metabolic flux analysis heavily relies on the precise measurement of isotopic labeling patterns. A significant challenge in mass spectrometry-based analysis is the potential for interference from naturally occurring isotopes and other molecules in complex biological samples. researchgate.netresearchgate.net

Future efforts will focus on:

Advanced Separation Techniques: Improving chromatographic methods to better separate D-Ribose-2-13C and its metabolites from interfering compounds. ub.edu This includes the use of novel stationary phases and multidimensional chromatography.

High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometers can help distinguish between ions with very similar mass-to-charge ratios, thereby reducing interference. researchgate.net

Improved Correction Algorithms: Developing more sophisticated algorithms to correct for the natural abundance of isotopes is crucial for accurate quantification. researchgate.net

Novel Derivatization Strategies: Creating new derivatization reagents and methods can enhance the ionization efficiency and chromatographic behavior of target metabolites, leading to better sensitivity and reduced interference. chemrxiv.orgunl.edu For instance, pre-extraction derivatization with reagents like benzoyl chloride has shown promise in improving the analysis of polar metabolites in challenging matrices. chemrxiv.org

A persistent issue is the interference from the natural isotopologues of unlabeled compounds, which can be particularly problematic when the mass difference between the labeled and unlabeled species is small. researchgate.net For example, in liquid chromatography-isotope ratio mass spectrometry (LC-IRMS), the presence of organic eluents can interfere with 13C/12C analysis. ub.edu Researchers are exploring methods like monitoring isotopic ions instead of the more common monoisotopic ions to mitigate such interference. researchgate.net

Development of Advanced Computational Frameworks for Fluxomics

The analysis of data from 13C labeling experiments requires sophisticated computational tools. wikipedia.org While several software packages for metabolic flux analysis (MFA) exist, there is a continuous need for more powerful and user-friendly frameworks. rsc.orgnih.govkaist.ac.kr

Key areas of development include:

Integration of Machine Learning: Machine learning algorithms are being developed to improve the speed and accuracy of flux estimations, overcoming the computational burden and potential for unstable solutions in traditional optimization-based approaches. nih.gov These frameworks can use simulated labeling patterns to train models that predict flux ratios from experimental data. nih.gov

Enhanced Modeling of Complex Systems: Current models often struggle with the complexity of mammalian cell metabolism. ethz.chcreative-proteomics.com Future frameworks will need to better account for factors like compartmentalization and dynamic changes in metabolic states.

User-Friendly Interfaces: Making these powerful tools accessible to a broader range of researchers, including those without extensive computational expertise, is a priority. nih.govkaist.ac.kr Software like FiatFlux and METRAN are steps in this direction, offering preconfigured models and more intuitive interfaces. nih.govmit.edu

Standardization of Workflows: Establishing standardized computational pipelines for 13C-MFA will improve the reproducibility and comparability of results across different laboratories. oup.comresearchgate.net

Current software often relies on frameworks like the Elementary Metabolite Units (EMU) to simplify complex metabolic networks and accelerate calculations. mit.edunih.gov However, challenges remain in accurately modeling large-scale networks and integrating diverse datasets. researchgate.net

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

To gain a holistic view of cellular function, it is essential to integrate data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.net Integrating 13C labeling data with these other datasets can provide a more complete picture of how genetic and environmental perturbations affect metabolic pathways. scribd.com

Future directions in this area involve:

Developing Integrated Analytical Platforms: Creating platforms that can simultaneously analyze different types of biomolecules from the same sample will be crucial for effective multi-omics integration.

Advanced Bioinformatics Tools: New computational tools are needed to effectively integrate and interpret large, heterogeneous datasets. researchgate.netresearchgate.net These tools will help to identify correlations and causal relationships between changes at different molecular levels.

Systems Biology Models: Building comprehensive systems biology models that incorporate multi-omics data will allow for more accurate predictions of cellular behavior in response to various stimuli. researchgate.net

The integration of transcriptomic and proteomic data with metabolic flux data has already shown promise in improving the accuracy of flux predictions. researchgate.net For example, gene expression levels can be used to weight the minimization of flux values in parsimonious MFA. frontiersin.org This vertical integration of data provides a more constrained and biologically relevant model of metabolism. researchgate.net

Innovations in this compound Synthesis and Derivatization for Specialized Applications

The availability of specifically labeled isotopes is fundamental to tracer studies. Chemi-enzymatic methods have proven effective in synthesizing various isotopomers of D-ribose, including this compound. nih.gov These methods allow for the precise placement of one or more 13C labels within the D-ribose molecule. nih.gov

Future innovations will likely focus on:

More Efficient and Scalable Synthesis Routes: Developing more cost-effective and scalable methods for producing this compound and other labeled compounds is essential to make these powerful research tools more widely accessible. acs.org

Synthesis of Novel Labeled Precursors: Creating a wider variety of labeled precursors will enable researchers to probe a broader range of metabolic pathways.

Specialized Derivatization Techniques: As mentioned earlier, novel derivatization methods are crucial for improving the analytical performance of mass spectrometry. chemrxiv.orgunl.edu This includes the development of reagents that can target specific functional groups, enhancing the detection of low-abundance metabolites. For instance, the use of N-methyl-nicotinic acid N-hydroxysuccinimide ester and its deuterated counterpart allows for the identification of metabolites sharing a common functional group. unl.edu

The synthesis of complex molecules often involves multiple steps, and optimizing these processes to improve yields and reduce byproducts is an ongoing challenge. acs.org

Expanding Clinical and Translational Research Prospects

Stable isotope tracing with compounds like this compound holds significant promise for clinical and translational research. frontiersin.orgnih.gov These techniques offer a safe and non-invasive way to study metabolic alterations in human subjects. frontiersin.orgnih.gov

Potential future applications include:

Diagnosing and Monitoring Diseases: Isotope tracing could be used to develop new diagnostic tests for metabolic disorders, cancer, and other diseases characterized by altered metabolism. nih.govresearchgate.net

Personalized Medicine: By understanding an individual's unique metabolic profile, clinicians may be able to tailor treatments for greater efficacy.

Drug Development: Isotope tracing can be used to assess the metabolic effects of new drug candidates and to identify novel therapeutic targets. silantes.com

Investigating Disease Mechanisms: Studies using D-ribose have already provided insights into conditions like congestive heart failure and myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS). nih.govmdpi.comresearchgate.net For example, research suggests that D-ribose supplementation may improve diastolic function and quality of life in patients with congestive heart failure. nih.gov

Despite the potential, translating these research tools into routine clinical practice faces challenges, including the cost and complexity of the analyses and the need for large-scale clinical trials to validate findings. nih.gov

Q & A

Q. What experimental design considerations are critical when using D-Ribose-2-13C as a metabolic tracer?

Methodological Answer:

- Isotopic Purity Validation : Confirm isotopic labeling efficiency (≥99% 13C at C-2) using NMR or mass spectrometry (MS) to ensure minimal natural abundance interference .

- Control Groups : Include unlabeled D-ribose controls to distinguish tracer-specific metabolic pathways from background noise .

- Detection Methods : Use 13C-NMR or LC-MS/MS for precise tracking of isotopic incorporation into metabolites like ATP, NADH, or nucleotide sugars .

- Dosage Optimization : Conduct pilot studies to determine physiologically relevant concentrations that avoid cellular toxicity (refer to SDS guidelines for safe handling) .

Q. How can researchers verify the isotopic labeling efficiency of this compound in synthesized batches?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Analyze the 13C-1H coupling pattern at C-2 to confirm labeling specificity .

- High-Resolution MS : Calculate the mass shift (+1 Da) and isotopic abundance ratio (e.g., m/z 151.06 for labeled vs. 150.06 for unlabeled ribose) .

- Reference Standards : Compare against commercially certified 13C-ribose standards to validate batch consistency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact; avoid inhalation by working in fume hoods .

- Waste Disposal : Segregate labeled waste from general chemical waste to minimize environmental contamination, adhering to institutional biosafety guidelines .

- Storage : Store in airtight containers at -20°C to prevent degradation and isotopic exchange with ambient moisture .

Advanced Research Questions

Q. How can isotopic interference be minimized when integrating this compound data with other isotopic tracers (e.g., 15N-glutamine) in multi-omics studies?

Methodological Answer:

- Spectral Deconvolution : Use software tools like XCMS or MetaScope to separate overlapping 13C and 15N signals in MS datasets .

- Time-Course Experiments : Stagger tracer administration to isolate temporal metabolic flux contributions .

- Computational Modeling : Apply flux balance analysis (FBA) with constraints specific to each tracer’s metabolic network .

Q. What strategies resolve contradictory flux data from this compound tracing in cancer vs. normal cell models?

Methodological Answer:

- Data Validation : Replicate experiments across multiple cell lines and primary cultures to identify model-specific biases .

- Pathway Inhibition Studies : Use pharmacological inhibitors (e.g., glucose-6-phosphate dehydrogenase blockers) to isolate ribose-specific PPP activity .

- Cross-Validation : Compare results with alternative tracers (e.g., 13C-glucose) to confirm pathway-specific flux rates .

Q. How can researchers optimize this compound protocols for in vivo studies to account for tissue-specific metabolic heterogeneity?

Methodological Answer:

- Tissue-Specific Sampling : Use microdialysis or laser-capture microdissection to isolate tracer incorporation in target tissues (e.g., liver vs. muscle) .

- Kinetic Modeling : Develop compartmental models to adjust for differential tracer uptake rates and blood-brain barrier permeability .

- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify animal model selection and sample size .

Methodological Frameworks

Q. What frameworks ensure rigorous hypothesis testing in this compound-based studies?

Methodological Answer:

Q. How to address reproducibility challenges in this compound experiments?

Methodological Answer:

- Detailed Protocols : Document batch-specific isotopic purity, storage conditions, and instrument calibration parameters in supplementary materials .

- Open Data Practices : Share raw NMR/MS spectra via repositories like MetaboLights to enable cross-lab validation .

Data Analysis and Reporting

Q. What statistical methods are suitable for analyzing time-resolved 13C metabolic flux data?

Methodological Answer:

Q. How to integrate this compound flux data with transcriptomic/proteomic datasets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.